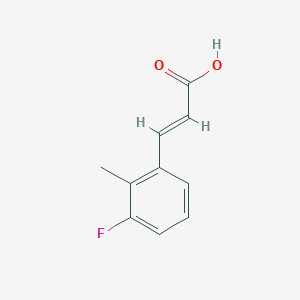

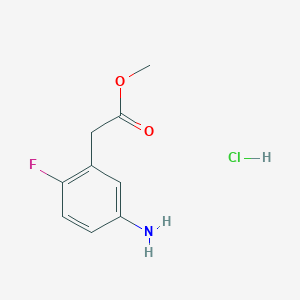

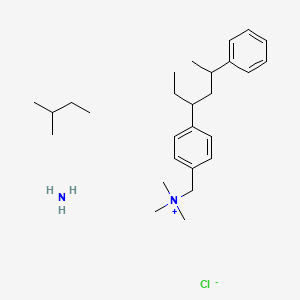

![molecular formula C₂₃H₂₉ClN₂O₃ B1145598 ethyl (S)-4-[4-[(4-chlorophenyl)(2-pyridyl)methoxy]-piperidino]butanoate CAS No. 190730-39-3](/img/structure/B1145598.png)

ethyl (S)-4-[4-[(4-chlorophenyl)(2-pyridyl)methoxy]-piperidino]butanoate

描述

Ethyl (S)-4-[4-[(4-chlorophenyl)(2-pyridyl)methoxy]-piperidino]butanoate, also known as ECP, is a synthetic compound used in various scientific research applications. It has been studied for its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

科学研究应用

Facile Synthesis Routes

The compound has been utilized as a starting or intermediary material in the synthesis of various novel compounds and polymers. For instance, it has played a crucial role in one-pot syntheses of polyfunctional pyrazolyl-substituted monocyclic pyridines and pyrazolo[5,4-b]pyridines, showcasing its versatility in facilitating complex chemical transformations (Latif, Rady, & Döupp, 2003). Similarly, its derivatives have been involved in the creation of novel copolymers with styrene, contributing significantly to the development of materials with unique properties (Kharas et al., 2016).

Polymerization and Material Properties

The synthesis and polymerization of ethylene derivatives, including those related to ethyl (S)-4-[4-[(4-chlorophenyl)(2-pyridyl)methoxy]-piperidino]butanoate, have led to the development of materials with potential applications in various industries. These materials are characterized by their copolymerization with styrene, which results in novel polymeric materials with diverse properties, analyzed through nitrogen analysis, IR, 1H, and 13C-NMR, and thermal decomposition studies (Kharas et al., 2016).

Chemical Transformation and Functionalization

The compound has also been a key player in various chemical transformations, including direct amidation processes under microwave assistance, leading to the synthesis of carboxamides with good yields. This highlights its adaptability in chemical reactions for producing a wide range of functionalized molecules (Milosevic et al., 2015).

Advanced Synthesis Techniques

Further, it has been involved in advanced synthesis techniques, such as the development of multi-kilogram-scale synthesis procedures for pharmaceutical compounds, demonstrating its utility in the scalable production of medically relevant molecules (Andersen et al., 2013).

属性

IUPAC Name |

ethyl 4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN2O3/c1-2-28-22(27)7-5-15-26-16-12-20(13-17-26)29-23(21-6-3-4-14-25-21)18-8-10-19(24)11-9-18/h3-4,6,8-11,14,20,23H,2,5,7,12-13,15-17H2,1H3/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUAKDVREOZEKA-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1CCC(CC1)OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCCN1CCC(CC1)O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (S)-4-[4-[(4-chlorophenyl)(2-pyridyl)methoxy]-piperidino]butanoate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

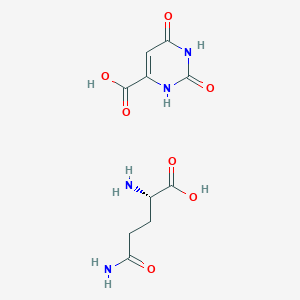

![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide](/img/no-structure.png)

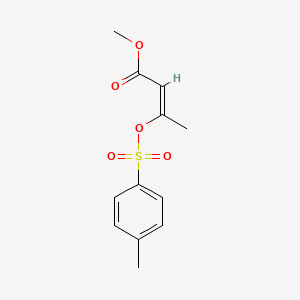

![Benzyl [amino(methylsulfanyl)methylene]carbamate](/img/structure/B1145529.png)